molecular formula C13H17BrOZn B14888335 4-(5-Hexen-1-oxy)-2-methylphenylZinc bromide

4-(5-Hexen-1-oxy)-2-methylphenylZinc bromide

Cat. No.: B14888335
M. Wt: 334.6 g/mol
InChI Key: GKTABEKCMMDIKZ-UHFFFAOYSA-M
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Description

4-(5-Hexen-1-oxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom makes it less reactive compared to other organometallic reagents, providing better control over the reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: This compound can undergo substitution reactions where the zinc-bromide bond is replaced by a different group.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Inert Atmosphere: To prevent oxidation.

    Tetrahydrofuran: As a solvent.

Major Products Formed:

    Substituted Aromatic Compounds: Depending on the nature of the electrophile used in the reaction.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.

Medicine:

    Drug Development: Plays a role in the synthesis of drug candidates.

Industry:

    Material Science: Used in the preparation of materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide involves the formation of a reactive intermediate that can participate in various organic reactions. The zinc atom coordinates with the organic substrate, facilitating the transfer of the organic group to the electrophile. This coordination lowers the activation energy of the reaction, making it more efficient.

Comparison with Similar Compounds

    4-(5-Hexen-1-oxy)-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    4-(5-Hexen-1-oxy)phenylzinc bromide: A closely related compound with similar reactivity.

Uniqueness:

    Reactivity Control: The presence of the zinc atom provides better control over the reactivity compared to magnesium-based reagents.

    Versatility: Can be used in a wide range of organic reactions, making it a versatile reagent in synthetic chemistry.

Properties

Molecular Formula

C13H17BrOZn

Molecular Weight

334.6 g/mol

IUPAC Name

bromozinc(1+);1-hex-5-enoxy-3-methylbenzene-4-ide

InChI

InChI=1S/C13H17O.BrH.Zn/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13;;/h3,7,9,11H,1,4-6,10H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GKTABEKCMMDIKZ-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCCCCC=C.[Zn+]Br

Origin of Product

United States

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